molecular formula C9H11NO B2993881 2,3-Dihydro-1-benzofuran-3-ylmethanamine CAS No. 111191-88-9

2,3-Dihydro-1-benzofuran-3-ylmethanamine

Cat. No. B2993881
CAS RN: 111191-88-9
M. Wt: 149.193
InChI Key: WUVYUJQJHJGINF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-3-ylmethanamine is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.193 . It is also known by its CAS number 111191-88-9 .


Synthesis Analysis

The synthesis of 2,3-disubstituted benzofurans, which are structurally related to 2,3-Dihydro-1-benzofuran-3-ylmethanamine, can be completed by a one-step reaction. This involves coupling-cyclizing o-iodophenol with a terminal alkyne in the presence of a powder of potassium fluoride doped alumina in the presence of a mixture of palladium in the form of powder, cuprous iodide, and triphenylphosphine .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1-benzofuran-3-ylmethanamine can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives, which are structurally related to 2,3-Dihydro-1-benzofuran-3-ylmethanamine, was developed based on the photochemical reaction of 2,3-disubstituted benzofurans. The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .

Scientific Research Applications

Novel Synthesis Pathways

2,3-Dihydro-1-benzofuran-3-ylmethanamine and its derivatives have been explored in scientific research for their synthesis and application in creating biologically active compounds and materials with unique properties. A study detailed a palladium-catalyzed reaction that offered a novel and efficient pathway for generating benzofuran derivatives through a double insertion of triple bonds, yielding products with good selectivity and yields (Luo & Wu, 2011). This highlights the compound's potential in synthesizing complex organic molecules.

Diversity-Oriented Synthesis

The structural motif of benzofuran, which includes 2,3-Dihydro-1-benzofuran-3-ylmethanamine, is a key component in numerous biologically active natural and synthetic compounds, including approved drugs. Efficient synthetic protocols have been developed for the preparation of libraries based on benzofuran scaffolds, leading to the synthesis of lead-like compounds with significant molecular weights and physicochemical properties (Qin et al., 2017). This approach is crucial for drug discovery and the development of new therapeutics.

Potential Antitumor Agents

A series of dihydrobenzofuran lignans, related to 2,3-Dihydro-1-benzofuran-3-ylmethanamine, was synthesized and evaluated for their anticancer activity. These compounds demonstrated promising activity against leukemia and breast cancer cell lines, with certain derivatives showing significant growth inhibition at low concentrations. This suggests the potential of these compounds as antimitotic and antitumor agents (Pieters et al., 1999).

Electronic and Material Properties

The methacrylate polymer bearing a chalcone side group derived from benzofuran compounds exhibits unique dielectric and thermal properties. This has implications for materials science, particularly in the development of new materials with specific electronic characteristics (Çelik & Coskun, 2018).

Antiproliferative and ADME Properties

The antiproliferative potential of novel quinoline derivatives, incorporating the benzofuran structure, against cancer cells highlights the therapeutic relevance of benzofuran derivatives. These compounds not only showed significant inhibition against various cancer cell lines but also exhibited favorable ADME properties, making them potential candidates for cancer therapy (Santoshkumar S. et al., 2016).

Future Directions

While specific future directions for 2,3-Dihydro-1-benzofuran-3-ylmethanamine are not available, benzofuran compounds in general have attracted attention due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests potential future research directions in exploring the therapeutic applications of these compounds.

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have a wide array of biological activities and are considered a privileged structure in drug discovery . They have been found to be efficient antimicrobial agents .

Mode of Action

Benzofuran derivatives have been reported to interact with various biological targets, leading to their antimicrobial activity

Biochemical Pathways

Given the antimicrobial properties of benzofuran derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of microbes. More research is required to identify the specific pathways affected.

Result of Action

Given the antimicrobial properties of benzofuran derivatives , it can be inferred that this compound may lead to the inhibition of microbial growth or killing of microbes

properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVYUJQJHJGINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-3-ylmethanamine

CAS RN

111191-88-9
Record name 2,3-dihydro-1-benzofuran-3-ylmethanamine
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